molecular formula C12H12BNO4S B11746446 (3-(N-Phenylsulfamoyl)phenyl)boronic acid

(3-(N-Phenylsulfamoyl)phenyl)boronic acid

Cat. No.: B11746446
M. Wt: 277.11 g/mol
InChI Key: SPCPUZDVDUTVFG-UHFFFAOYSA-N
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Description

(3-(N-Phenylsulfamoyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a phenylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(N-Phenylsulfamoyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Phenylsulfamoyl Intermediate: This step involves the reaction of aniline with chlorosulfonic acid to form N-phenylsulfamoyl chloride.

    Coupling with Boronic Acid: The N-phenylsulfamoyl chloride is then coupled with a boronic acid derivative, such as phenylboronic acid, under suitable conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(N-Phenylsulfamoyl)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The phenylsulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron species.

    Substitution: Various substituted phenylsulfamoyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(N-Phenylsulfamoyl)phenyl)boronic acid is unique due to the presence of the phenylsulfamoyl group, which can impart different reactivity and binding properties compared to simpler boronic acids. This makes it particularly useful in applications where specific interactions with biological targets or unique chemical reactivity are desired .

Properties

Molecular Formula

C12H12BNO4S

Molecular Weight

277.11 g/mol

IUPAC Name

[3-(phenylsulfamoyl)phenyl]boronic acid

InChI

InChI=1S/C12H12BNO4S/c15-13(16)10-5-4-8-12(9-10)19(17,18)14-11-6-2-1-3-7-11/h1-9,14-16H

InChI Key

SPCPUZDVDUTVFG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2)(O)O

Origin of Product

United States

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